(Z)-ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
(Z)-ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C20H18O6 and its molecular weight is 354.358. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions : This compound is involved in the synthesis of complex chemical structures. For instance, it has been used in reactions with 3-oxo-2,3-dihydrobenzofuran to yield pyran derivatives, highlighting its role in organic synthesis and the formation of heterocyclic compounds (Mérour & Cossais, 1991).
Biological Activity : Certain derivatives of the compound have shown biological activity. For example, derivatives like (Z)-2-(5-(4-methoxybenzylidene)-2, 4-dioxothiazolidin-3-yl) acetic acid have been studied for their protective effects against liver injury in rats (Wang et al., 2012). This indicates potential pharmacological applications.
Antimicrobial Properties : Some compounds derived from this chemical structure have been evaluated for antimicrobial activity. For instance, a study synthesized and tested the antimicrobial efficacy of compounds like (22E)-N'-(4-Methoxybenzylidene)-2-[3-cyano-7,8-dihydro-4-(5-methylfuran-2-yl)-2-oxo-2H-pyrano[4,3-b]pyridin-1(5H)-yl]acetohydrazide (Amr et al., 2016).
Crystallography and Structural Analysis : The compound and its derivatives have been subjects in crystallography studies, providing detailed insights into their molecular structures, which is crucial for understanding their chemical behavior and potential applications. For example, X-ray powder diffraction data for derivatives like Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate have been reported (Wang et al., 2016).
Synthesis Improvement and Process Optimization : Research has also focused on improving the synthesis processes for related compounds, aiming to enhance yield and reduce production costs. An example is the improvement in the process for producing ethyl (Z)-2-Methoxyimino-2-(2-aminothiazo-4-yl) acetate, which may share synthesis pathways with the compound (Jing, 2003).
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-24-19(21)12-25-15-8-9-16-17(11-15)26-18(20(16)22)10-13-4-6-14(23-2)7-5-13/h4-11H,3,12H2,1-2H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPIGBOGIDYNCK-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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